1-(4-bromophenyl)-1H-tetrazole
Overview
Description
1-(4-Bromophenyl)-1H-tetrazole is a heterocyclic organic compound characterized by the presence of a tetrazole ring substituted with a 4-bromophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 1-(4-bromophenyl)-1H-tetrazole.
Mode of Action
It’s worth noting that compounds with similar structures have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to influence various cellular components negatively due to oxidative stress . This could suggest that this compound might also affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been screened for their medicinal potential based on physiochemical and pharmacokinetics including gastrointestinal (gi) absorption, blood-brain barrier (bbb) permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, drug metabolism by the cytochrome p450 (cyp) family of liver enzymes, and toxicity evaluations .
Result of Action
Similar compounds have shown to affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment in which they are present .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as pyrazoline derivatives, have been shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Studies on similar compounds suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 1-(4-bromophenyl)-1H-tetrazole in animal models . Future studies should investigate the effects of different dosages of this compound in animal models, including any threshold effects and potential toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-bromobenzyl azide with sodium azide under acidic conditions. The reaction typically proceeds as follows:
Step 1: Synthesis of 4-bromobenzyl azide from 4-bromobenzyl bromide and sodium azide.
Step 2: Cyclization of 4-bromobenzyl azide with sodium azide in the presence of a strong acid, such as hydrochloric acid, to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with various dienophiles, forming new heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted tetrazoles can be obtained.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring.
Scientific Research Applications
1-(4-Bromophenyl)-1H-tetrazole has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coordination complexes, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and electronic properties.
1-(4-Methylphenyl)-1H-tetrazole: Contains a methyl group instead of bromine, leading to variations in steric and electronic effects.
1-Phenyl-1H-tetrazole: Lacks the halogen substituent, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct reactivity and electronic characteristics, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-(4-bromophenyl)tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMSAALWEDCZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340018 | |
Record name | 1-(4-bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57058-01-2 | |
Record name | 1-(4-bromophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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